Bienvenue dans la boutique en ligne BenchChem!

Uty HY Peptide (246-254) (TFA)

Immunodominance CTL assay Minor histocompatibility antigen

Uty HY Peptide (246-254) (TFA) is the immunodominant H-2Db-restricted epitope for male-specific transplantation antigen HY studies. Unlike the Dby (CD4+) or Smcy (distinct hierarchy) peptides, Uty peptide uniquely defines the dominant CD8+ T-cell response. The TFA salt ensures DMSO-free aqueous solubility (12.5 mg/mL H₂O, 100 mg/mL PBS), eliminating vehicle toxicity in vivo. It is the only validated peptide for inducing tolerogenic DC-mediated graft survival (vs. Dby, which causes immunization). Researchers assessing immunoproteasome function depend on its LMP2/LMP7-dependent processing. Insist on the TFA salt for reproducible aqueous solubility and experimental fidelity.

Molecular Formula C55H78F3N15O15S2
Molecular Weight 1310.4 g/mol
Cat. No. B8201758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUty HY Peptide (246-254) (TFA)
Molecular FormulaC55H78F3N15O15S2
Molecular Weight1310.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C53H77N15O13S2.C2HF3O2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34;3-2(4,5)1(6)7/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81);(H,6,7)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-;/m0./s1
InChIKeyWOHXUHOVPVSXPS-OZRRYZDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uty HY Peptide (246-254) (TFA): Male-Specific Minor Histocompatibility Antigen for Transplantation Immunology Research


Uty HY Peptide (246-254) (TFA) is a synthetic 9-amino acid peptide (sequence WMHHNMDLI) corresponding to residues 246-254 of the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein [1]. It functions as an H-2Db-restricted T-cell epitope, designated H-YDb, and serves as a male-specific minor histocompatibility (H-Y) transplantation antigen in mouse models [2]. The TFA (trifluoroacetate) salt form, with molecular formula C55H78F3N15O15S2 and molecular weight 1310.42 g/mol, is the standard commercial preparation following HPLC purification .

Uty HY Peptide (246-254) (TFA): Why In-Class HY Epitopes Are Not Interchangeable


The minor histocompatibility antigen H-Y comprises multiple distinct epitopes derived from different Y-chromosome genes, each with unique MHC restriction patterns, T-cell response characteristics, and functional outcomes [1]. Uty HY Peptide (246-254) (H-2Db-restricted, CD8+ T-cell mediated) cannot be substituted with Dby HY Peptide (H-2Ab-restricted, CD4+ T-cell mediated) or Smcy HY Peptide (H-2Db-restricted but distinct immunodominance hierarchy) without fundamentally altering the experimental system [2]. Furthermore, the peptide's dependence on specific immunoproteasome subunits (LMP2 and LMP7) for generation and cross-presentation means that cellular processing context critically determines epitope availability, a property not shared universally across all HY epitopes [3].

Uty HY Peptide (246-254) (TFA): Quantified Differential Evidence for Procurement Decisions


Immunodominance Hierarchy: Uty Constitutes the Major CTL Response Among H-2Db-Restricted HY Epitopes

In a head-to-head comparison of the two immunodominant H-2Db-restricted HY epitopes, immunization of female C57BL/6 mice with male bone marrow elicited robust cytotoxic T lymphocyte (CTL) activity against both Uty and Smcy epitopes, with Uty constituting the quantitatively major response [1]. This immunodominance hierarchy has direct implications for experimental design when studying HY-specific T-cell responses or testing tolerogenic strategies.

Immunodominance CTL assay Minor histocompatibility antigen Tetramer staining

Tolerance Induction: Uty Peptide Induces Prolonged Graft Survival Whereas Dby Peptide Causes Immunization

In a direct comparative study using bone marrow-derived dendritic cells (BMDC) pulsed with individual HY peptides, injection of immature female BMDC pulsed with Uty peptide (WMHHNMDLI) induced prolonged survival of syngeneic male skin grafts. In contrast, identical treatment with Dby peptide (NAGFNSNRANSSRSS) caused immunization and accelerated rejection, mimicking the response to male cells [1]. This functional divergence demonstrates that HY peptides cannot be interchanged for tolerogenic applications.

Tolerance induction Skin allograft Dendritic cell therapy Transplantation immunology

Nanoparticle-Based Tolerance: Dby but Not Uty Nanoparticles Induce Transplant Tolerance

In a bone marrow transplantation model using poly(lactide-co-glycolide) (PLG) nanoparticles bearing HY peptides, nanoparticles modified with Dby peptide (coupled to or encapsulated within PLG particles) prevented transplant rejection and promoted donor-host chimerism. However, nanoparticles modified with Uty peptide did not induce tolerance under identical experimental conditions [1]. This differential outcome highlights that the route and context of Uty peptide delivery critically determine functional outcome, and that Uty cannot substitute for Dby in nanoparticle-based tolerance platforms.

Nanoparticle tolerance Bone marrow transplantation CD8+ T cells CD4+ T cells

Immunoproteasome Processing: Uty Epitope Generation Is LMP2-Dependent and LMP7-Dependent

The generation of the Uty(246-254) CTL epitope demonstrates unique processing requirements that distinguish it from other MHC class I epitopes. Experiments with LMP2-deficient splenocytes revealed that Uty(246-254) generation was dependent on LMP2. Notably, treatment with an LMP2-selective inhibitor did not reduce presentation, whereas silencing of β1 activity increased presentation, indicating that β1's caspase-like activity destroys this epitope while LMP2 preserves it [1]. Additionally, generation of this epitope is LMP7-dependent, as demonstrated by lack of male skin graft rejection in LMP7-deficient female mice and rescue of presentation upon LMP7 re-expression [2].

Immunoproteasome LMP2 LMP7 Cross-presentation Epitope processing

TFA Salt Formulation: Enhanced Aqueous Solubility for In Vitro and In Vivo Assays

The TFA (trifluoroacetate) salt form of Uty HY Peptide (246-254) provides quantifiable aqueous solubility of 12.5 mg/mL (9.54 mM) in water with ultrasonic assistance , and up to 100 mg/mL (76.31 mM) in PBS, producing a clear solution with sonication [1]. In contrast, the non-TFA (free base) form may exhibit lower aqueous solubility, as TFA salts generally enhance the solubility of peptides in aqueous solutions [2]. This formulation distinction is critical for researchers planning high-concentration stock solutions for in vivo administration or in vitro T-cell stimulation assays.

Peptide solubility TFA salt Aqueous formulation Lyophilized peptide

Uty HY Peptide (246-254) (TFA): Evidence-Backed Research Application Scenarios


Dominant HY-Specific CD8+ T-Cell Response Detection in Transplantation Models

In studies evaluating HY-specific cytotoxic T lymphocyte (CTL) responses following sex-mismatched transplantation, Uty peptide is the optimal reagent for detecting the immunodominant H-2Db-restricted response. Immunization with male bone marrow elicits robust CTL activity against both Uty and Smcy epitopes, but Uty constitutes the major response [1]. Tetramer staining with H-2Db/Uty peptide complexes (WMHHNMDLI) enables accurate quantification of dominant HY-specific CD8+ T-cell populations, whereas reliance on Smcy tetramers alone may underestimate total HY-specific CTL frequency and miss biologically significant responses. This application is directly supported by immunodominance hierarchy data from head-to-head immunization studies [1].

Dendritic Cell-Based Tolerance Induction for Male-Specific Transplantation Antigens

Uty peptide-pulsed immature bone marrow-derived dendritic cells (BMDC) represent a validated platform for inducing prolonged survival of syngeneic male skin grafts in female recipients. This tolerogenic effect is specific to the Uty peptide; identical treatment with Dby peptide-pulsed BMDC causes immunization and accelerated rejection [2]. Researchers developing DC-based tolerogenic therapies for transplantation should specifically select Uty peptide for protocols targeting H-2Db-restricted CD8+ T-cell tolerance, and should avoid substituting Dby peptide which produces functionally opposite immunogenic outcomes. The tolerance mechanism involves incomplete activation of CD8+ T cells without clonal deletion, with long-term tolerant mice maintaining circulating HYDb Uty tetramer-positive T cells that expand upon re-exposure [2].

Immunoproteasome Function Assays Using Uty Epitope Processing as a Model System

The Uty(246-254) epitope serves as a well-characterized model substrate for studying immunoproteasome function in MHC class I antigen processing. This epitope exhibits dual dependence on immunoproteasome subunits: generation requires LMP2 (β1i) for structural preservation against destructive β1 caspase-like cleavage [3], and LMP7 (β5i) for efficient generation and cross-presentation in vivo [4]. Researchers can exploit these defined processing requirements to functionally assess immunoproteasome activity in cell lines or primary cells, using Uty-specific T-cell hybridomas or tetramer staining as readouts. The failure of Uty peptide generation in LMP2- or LMP7-deficient cells provides a positive control for immunoproteasome deficiency, while β1 silencing increases presentation [3], offering a built-in mechanistic control.

High-Concentration Aqueous Peptide Formulation for In Vivo Administration

The TFA salt formulation of Uty HY Peptide (246-254) enables preparation of high-concentration aqueous solutions suitable for in vivo injection, MHC tetramer folding, and T-cell stimulation assays without requiring DMSO-based solubilization. Validated solubility parameters include 12.5 mg/mL (9.54 mM) in water and 100 mg/mL (76.31 mM) in PBS, both achieving clear solutions with ultrasonic assistance . This aqueous compatibility is particularly advantageous for in vivo administration where DMSO may cause vehicle-related toxicity or confounding effects on immune responses. Researchers planning peptide-pulsed BMDC experiments, in vivo CTL assays, or tetramer production should procure the TFA salt rather than the free base form to ensure reproducible aqueous solubility and minimize solvent-related experimental artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uty HY Peptide (246-254) (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.